p-nitro-Pifithrin-alpha

説明

p-nitro-Pifithrin-alpha is a cell-permeable analog of pifithrin-alpha . It is a potent inhibitor of p53 , a protein that plays a key role in regulating cell death . p-nitro-Pifithrin-alpha blocks p53-mediated expression of p21/WAF1 and apoptosis in cortical neurons more potently than pifithrin-alpha . It suppresses the expression of TGF-β1 in human proximal tubular cells (HK-2 cells) at a concentration of 10 μM . It also reduces hepatic triglyceride accumulation and lipotoxicity in mice fed a high-fat diet .

Synthesis Analysis

p-nitro-Pifithrin-alpha is slowly converted into a more potent cyclized form, p-nitro cyclic pifithrin-alpha, when incubated in biological media .

Molecular Structure Analysis

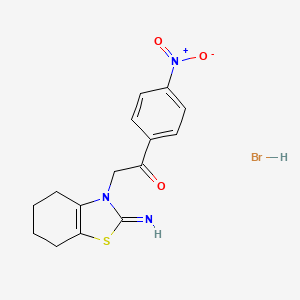

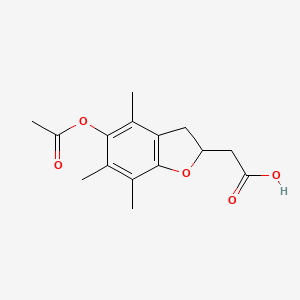

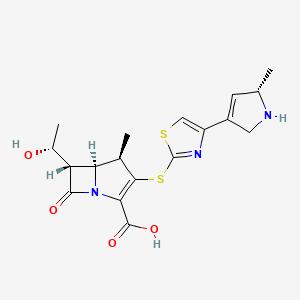

The molecular formula of p-nitro-Pifithrin-alpha is C15H15N3O3S . It has a molecular weight of 398.27 .

Chemical Reactions Analysis

p-nitro-Pifithrin-alpha blocks the apoptosome-mediated processing and activation of caspase-9 and -3 without interfering with the activation of mitochondria . It attenuates post-translational modifications of p53 without affecting total p53 protein level .

Physical And Chemical Properties Analysis

p-nitro-Pifithrin-alpha is a crystalline solid . It is soluble at 1mg/ml in DMSO and DMF .

科学的研究の応用

p53 Inhibition

p-Nitro-Pifithrin-alpha is a cell-permeable p53 inhibitor . The p53 protein is a crucial regulator of cell cycle and apoptosis, and its inhibition can have significant implications in cancer research .

Neuroscience Applications

This compound exhibits a 10-fold higher potency (ED 50 = 30 nM) in protecting etoposide-induced cortical neuron death . This suggests that it could be used in neuroscience research to study neurodegenerative diseases and neuronal injury .

Cancer Therapy Toxicity

p-Nitro-Pifithrin-alpha is being evaluated in pre-clinical trials for its ability to alleviate the side effects of chemotherapeutic agents . Most chemotherapeutic agents’ toxicities are associated with p53 activation and apoptosis in healthy cells .

Aryl Hydrocarbon Receptor Agonist

The compound is a potent aryl hydrocarbon receptor (AhR) agonist . Activation of AhR results in translocation to the nucleus, dimerization to its DNA-binding partner (ARNT), and regulation of gene transcription .

Xenobiotic-Metabolizing Enzymes

p-Nitro-Pifithrin-alpha can induce the expression of xenobiotic-metabolizing enzymes including CYP1A1 . This suggests potential applications in the study of drug metabolism and detoxification processes .

Half-Life and Potency

p-Nitro-Pifithrin-alpha exhibits a 50% longer half-life (t1/2 = 6h) in neuron culture medium at 37°C than Pifithrin-alpha . This increased stability could make it a more effective tool in long-term studies .

作用機序

Target of Action

p-Nitro-Pifithrin-alpha, also known as p-Nitropifithrin-alpha, primarily targets the p53 protein . The p53 protein is a crucial transcription factor that plays a significant role in cellular responses to stress, including DNA damage and oxidative stress .

Mode of Action

p-Nitro-Pifithrin-alpha acts as a cell-permeable p53 inhibitor . It blocks the p53-dependent transcriptional activation and apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by p-Nitro-Pifithrin-alpha is the p53 signaling pathway . By inhibiting p53, this compound can block the transcriptional activation of p53 target genes, which are involved in cell cycle arrest, apoptosis, and DNA repair .

Pharmacokinetics

It is known that this compound iscell-permeable . It is also known to have a half-life of 6 hours when incubated in biological conditions .

Result of Action

The inhibition of p53 by p-Nitro-Pifithrin-alpha results in antiapoptotic effects . It has been shown to be more potent in these effects than Pifithrin-alpha . Additionally, it has been reported to show antiobesogenic and hepatoprotective effects in vivo .

Action Environment

p-Nitro-Pifithrin-alpha is sensitive to various environmental factors. It is unstable in polar solvents such as DMSO . It is also sensitive to light and air , and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it is recommended that this compound is stored as a solid form at -20°C (or below), with the exclusion of light and air .

特性

IUPAC Name |

2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-nitrophenyl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S.BrH/c16-15-17(12-3-1-2-4-14(12)22-15)9-13(19)10-5-7-11(8-6-10)18(20)21;/h5-8,16H,1-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPCMOGORSWOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N(C(=N)S2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501010184 | |

| Record name | p-nitro-Pifithrin-alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-nitro-Pifithrin-alpha | |

CAS RN |

389850-21-9 | |

| Record name | p-nitro-Pifithrin-alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1678849.png)

![3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1678851.png)

![10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678852.png)